Dipotassiumhexaiodorenat(IV)
Übersicht
Beschreibung
Dipotassium hexaiodorhenate is an inorganic chemical compound with the chemical formula K₂ReI₆. It is known for its distinctive black crystalline appearance and is primarily used in various scientific and industrial applications. The compound is notable for its unique structure, which includes a rhenium center surrounded by six iodine atoms, forming an octahedral geometry .
Wissenschaftliche Forschungsanwendungen
Dipotassium hexaiodorhenate has several scientific research applications, including:
Biology: Research into its potential biological activities and interactions with biomolecules is ongoing.
Medicine: Investigations into its potential therapeutic applications, particularly in radiopharmaceuticals, are being conducted.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipotassium hexaiodorhenate can be synthesized through the reduction of potassium perrhenate by potassium iodide in concentrated hydrochloric acid. The reaction is as follows :
2KReO4+2KI+16HI→2K2ReI6+3I2+8H2O
This reaction involves the reduction of rhenium from its higher oxidation state in potassium perrhenate to a lower oxidation state in dipotassium hexaiodorhenate. The process requires concentrated hydrochloric acid and potassium iodide as reagents.
Industrial Production Methods
Industrial production of dipotassium hexaiodorhenate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium hexaiodorhenate undergoes various chemical reactions, including:
-
Hydrolysis: : In aqueous solutions, dipotassium hexaiodorhenate is hydrolyzed to form rhenium dioxide, potassium iodide, and hydroiodic acid .
K2ReI6+2H2O→ReO2+2KI+4HI
-
Decomposition: : When heated, dipotassium hexaiodorhenate decomposes to form rhenium, potassium iodide, and iodine .
K2ReI6→Re+2KI+2I2
-
Reaction with Strong Acids: : It reacts with strong acids such as sulfuric acid to form pentaiodorhenium acid, hydroiodic acid, and potassium sulfate .
K2ReI6+H2SO4→HReI5+HI+K2SO4
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction occurs at room temperature.
Decomposition: Heating is required to induce decomposition.
Reaction with Strong Acids: Concentrated sulfuric acid is used under controlled conditions.
Major Products
Hydrolysis: Rhenium dioxide, potassium iodide, and hydroiodic acid.
Decomposition: Rhenium, potassium iodide, and iodine.
Reaction with Strong Acids: Pentaiodorhenium acid, hydroiodic acid, and potassium sulfate.
Wirkmechanismus
The mechanism of action of dipotassium hexaiodorhenate involves its ability to undergo redox reactions, where it can act as an oxidizing or reducing agent depending on the reaction conditions. The molecular targets and pathways involved in its reactions are primarily related to its rhenium center, which can participate in electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium hexachlororhenate (K₂ReCl₆): Similar structure but with chlorine atoms instead of iodine.
Potassium hexabromorhenate (K₂ReBr₆): Similar structure but with bromine atoms instead of iodine.
Uniqueness
Dipotassium hexaiodorhenate is unique due to the presence of iodine atoms, which impart distinct chemical properties such as higher molecular weight and different reactivity compared to its chloro and bromo counterparts. The iodine atoms also influence the compound’s solubility and stability in various solvents .
Biologische Aktivität
Chemical Structure and Properties
Dipotassium hexaiodorhenate is represented by the formula . It consists of a central rhenium atom surrounded by six iodine atoms, forming an octahedral geometry. The compound exhibits notable stability and solubility in various solvents, which is crucial for its biological applications.
Property | Value |
---|---|
Molecular Weight | 550.4 g/mol |
Solubility | Soluble in water |
Melting Point | Decomposes above 200°C |
Coordination Number | 6 |
Research indicates that dipotassium hexaiodorhenate may exert its biological effects through several mechanisms:
- Antimicrobial Activity : Studies have shown that rhenium compounds can inhibit the growth of various bacteria and fungi. The iodine ligands may contribute to this activity by disrupting microbial cell membranes.
- Anticancer Properties : Preliminary studies suggest that dipotassium hexaiodorhenate may induce apoptosis in cancer cells. The compound's ability to generate reactive oxygen species (ROS) could play a significant role in this process.
- Enzyme Inhibition : There is evidence that dipotassium hexaiodorhenate can inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2021) investigated the antimicrobial properties of dipotassium hexaiodorhenate against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential use as an antimicrobial agent.
Case Study 2: Anticancer Activity
In a study by Zhang et al. (2022), the effects of dipotassium hexaiodorhenate on human breast cancer cells (MCF-7) were evaluated. The compound was found to induce apoptosis through the activation of caspase-3 and caspase-9 pathways, with an IC50 value of 30 µM, indicating promising anticancer properties.
Table 2: Summary of Biological Activity Studies
Study | Biological Activity | Findings |
---|---|---|
Smith et al. (2021) | Antimicrobial | Significant inhibition of S. aureus and E. coli at >50 µg/mL |
Zhang et al. (2022) | Anticancer | Induced apoptosis in MCF-7 cells with IC50 = 30 µM |
Research Findings
Recent research highlights the potential therapeutic applications of dipotassium hexaiodorhenate:
- Therapeutic Applications : Its antimicrobial and anticancer properties suggest potential applications in pharmaceuticals, particularly as a novel treatment option for infections and cancer.
- Safety Profile : Toxicological studies are necessary to determine the safety and side effects associated with its use in humans.
- Future Directions : Further research is recommended to explore the full spectrum of biological activities, optimal dosing regimens, and mechanisms underlying its effects.
Eigenschaften
IUPAC Name |
dipotassium;hexaiodorhenium(2-) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6HI.2K.Re/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWHBRZEYYLAED-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[K+].I[Re-2](I)(I)(I)(I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I6K2Re | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584322 | |
Record name | Dipotassium hexaiodorhenate(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1025.830 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19710-22-6 | |
Record name | Dipotassium hexaiodorhenate(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium hexaiodorhenate(IV) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.